2-Nitro-N-phenylbenzenesulfonamide

Description

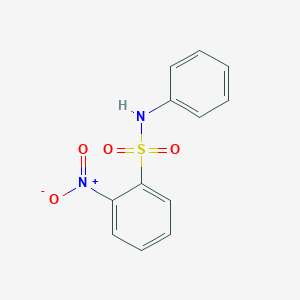

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVALKIJBKOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281898 | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-97-7 | |

| Record name | 5454-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro N Phenylbenzenesulfonamide and Its Derivatives

Conventional Synthetic Routes to 2-Nitro-N-phenylbenzenesulfonamide

The classical approach to synthesizing this compound predominantly involves the reaction of a sulfonyl chloride with an amine.

Reaction of 2-Nitrobenzenesulfonylchloride with Aniline (B41778)

The most direct and conventional method for the preparation of this compound is the condensation reaction between 2-nitrobenzenesulfonyl chloride and aniline. nih.gov This reaction is a standard procedure for forming sulfonamides.

The synthesis is typically carried out by treating 2-nitrobenzenesulfonyl chloride with aniline in a stoichiometric ratio. nih.gov The reaction mixture is heated, often to boiling, for a short period to ensure the completion of the reaction. nih.gov Following the reaction, the mixture is cooled and poured into ice-cold water to precipitate the solid product. nih.gov The crude this compound is then collected by filtration and purified. nih.gov Washing with dilute hydrochloric acid is often employed to remove any unreacted aniline. nih.gov Recrystallization from a suitable solvent, such as dilute ethanol, is performed to obtain the pure compound. nih.gov

| Reactants | Reaction Conditions | Product |

| 2-Nitrobenzenesulfonyl chloride, Aniline | Stoichiometric ratio, boiling, then cooling | This compound |

Advanced and Novel Synthetic Approaches to this compound Derivatives

In recent years, more sophisticated and efficient methods have been developed for the synthesis of derivatives of this compound, focusing on tandem reactions, metal-promoted transformations, and electrochemical strategies.

Tandem Reduction, Ammonolysis, Condensation, and Deamination Reactions

A significant advancement in the use of this compound as a synthetic precursor is a novel tandem reaction promoted by stannous chloride (SnCl₂). This one-pot procedure allows for the synthesis of complex heterocyclic structures like benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles from this compound and nitriles. acs.orgresearchgate.net

The reaction is initiated by the reduction of the nitro group of the this compound substrate by SnCl₂ in isopropanol (B130326). This is followed by a cascade of reactions including ammonolysis, condensation, and deamination to yield the final heterocyclic products. This method is noted for its operational simplicity and tolerance of a good range of functional groups. acs.orgresearchgate.net The substrate scope has been shown to tolerate both electron-donating and electron-withdrawing groups on the phenyl ring of the benzenesulfonamide (B165840) moiety.

Table 1: Substrate Scope for the SnCl₂-Promoted Tandem Reaction of this compound Derivatives acs.org

| Substituent on Benzenesulfonamide Ring | Yield (%) |

| 4-Methyl | 71 |

| 4-Methoxy | 65 |

| 4-Chloro | 75 |

| 3-Methyl | 68 |

| Unsubstituted | 85 |

Metal-Promoted Nitration and Halogenation of N-Phenylbenzenesulfonamide

A novel and practical route for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.orgresearchgate.net This method offers high chemoselectivity and is compatible with various functional groups. rsc.orgresearchgate.net Inexpensive and less sensitive nitrating reagents such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and ammonium (B1175870) nitrate (NH₄NO₃) are employed in this process. rsc.orgresearchgate.net This approach provides a direct pathway to 4-halo-2-nitroaniline, which are important intermediates for various heterocyclic compounds. researchgate.net

Electrochemical Synthesis Strategies for Benzenesulfonamide Derivatives

Electrochemical methods are emerging as green and efficient alternatives for the synthesis of sulfonamides. nih.govthieme-connect.com These techniques can often be performed under mild conditions without the need for harsh reagents. For the synthesis of benzenesulfonamide derivatives, electrochemical approaches can be employed, for instance, through the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. acs.org

While not exclusively focused on this compound, the principles of electrochemical synthesis are applicable. For instance, the cathodic reduction of a nitroaromatic compound can generate a species that then reacts to form a sulfonamide. rsc.org One proposed mechanism involves the reduction of a nitro derivative to a hydroxylamine, which is then oxidized to a nitroso intermediate that can react with a sulfinic acid salt. acs.org

Investigation of Reaction Mechanisms and Catalysis in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the advanced synthetic approaches to this compound derivatives, mechanistic studies have been a key area of investigation.

In the SnCl₂-promoted tandem reaction, the mechanism is believed to commence with the reduction of the nitro group to an amino group. researchgate.net This is followed by a series of intramolecular and intermolecular reactions, including cyclization and rearrangement, facilitated by the tin(IV) species generated in the reaction. researchgate.net

For the metal-promoted nitration and halogenation of N-phenylbenzenesulfonamide, the reaction likely proceeds through the generation of a nitronium ion or a related reactive nitrogen species, facilitated by the metal catalyst. This electrophile then attacks the aromatic ring. The subsequent halogenation step can also be promoted by the metal catalyst.

In the context of electrochemical synthesis, the mechanism of nitro group reduction is well-studied. It typically proceeds in a stepwise manner, first to a nitroso intermediate and then to a hydroxylamine. acs.org The specific reaction pathway and the final products can be controlled by the applied potential and the reaction conditions. acs.org For instance, at a certain potential, the nitroso intermediate can be formed and then undergo a nucleophilic attack by a sulfur-containing species to form the sulfonamide. acs.org

Role of Specific Catalysts and Reagents (e.g., SnCl2, Cu(NO3)2, Fe(NO3)3)

The synthesis of this compound and its derivatives often employs specific catalysts and reagents to promote efficient and selective reactions.

Tin(II) chloride (SnCl2) is a widely used reducing agent, particularly for the reduction of nitroarenes. strategian.comcommonorganicchemistry.com In the synthesis of benzothiadiazine and 1-(phenylsulfonyl)-1H-benzimidazole derivatives from this compound, SnCl2 in isopropanol is utilized to reduce the nitro group. acs.orgnih.gov This reduction is the initial step in a tandem reaction sequence. acs.orgnih.gov The choice of solvent can be crucial; for instance, using isopropanol as the hydrogen source with SnCl2 provides good yields, while other alcohols may lead to the formation of byproducts like 2-amino-N-(p-tolyl)benzenesulfonamide. acs.org Studies have shown that SnCl2 can be used in non-acidic and non-aqueous mediums to selectively reduce aromatic nitro compounds while leaving other functional groups like aldehydes, ketones, and esters unaffected. strategian.com

Copper(II) nitrate (Cu(NO3)2) and Iron(III) nitrate (Fe(NO3)3) are effective nitrating agents in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.orgrsc.org These reagents are advantageous due to their low cost and insensitivity. rsc.orgresearchgate.net The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.orgrsc.org The reaction conditions, such as the choice of solvent and base, significantly impact the yield. For instance, using DCE as the solvent and CH3COOK as the base with Cu(NO3)2·3H2O has been shown to provide good yields. rsc.org Fe(NO3)3·9H2O is also a viable nitrating agent in this process. rsc.org The mechanism for nitration using iron reagents may involve a single electron transfer (SET) or the generation of a nitrogen dioxide radical (NO2•). researchgate.net

Below is an interactive data table summarizing the role of these catalysts and reagents.

| Catalyst/Reagent | Role | Application | Key Findings |

| SnCl2 | Reducing Agent | Synthesis of benzothiadiazine and 1-(phenylsulfonyl)-1H-benzimidazole derivatives | Effective for nitro group reduction in a tandem reaction sequence. acs.orgnih.gov Solvent choice is critical for yield and selectivity. acs.org |

| Cu(NO3)2 | Nitrating Agent | Synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives | Inexpensive and insensitive reagent used in metal-promoted tandem nitration and halogenation. rsc.orgrsc.org |

| Fe(NO3)3 | Nitrating Agent | Synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide and other nitro compounds | Cost-effective and can operate through a single electron transfer mechanism for ortho-nitration. rsc.orgresearchgate.net |

Mechanistic Pathways of Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org This approach is highly efficient for building complex molecules from simpler starting materials. rsc.org

In the context of this compound, a notable cascade reaction is the SnCl2-promoted synthesis of benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles. acs.orgnih.gov This process begins with the reduction of the nitro group on the this compound precursor by SnCl2. acs.orgnih.gov This in situ generation of the corresponding amino derivative initiates a sequence of reactions: ammonolysis, condensation, and deamination, ultimately leading to the desired heterocyclic products. acs.orgnih.gov

Another example is the dithionite-mediated tandem reductive annulation of 2-nitrobenzenesulfonamides with aldehydes to form 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides. acs.orgacs.orgnih.gov The mechanism involves the in situ reduction of the nitro group by sodium dithionite (B78146) (Na2S2O4), followed by condensation with an aldehyde to form an imine intermediate. acs.orgacs.orgnih.gov This intermediate then undergoes intramolecular cyclization to yield the final product. acs.orgacs.orgnih.gov

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

Preparation of N-(4-halo-2-nitrophenyl)benzenesulfonamide

A novel and practical method for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.orgrsc.org This approach offers high chemoselectivity and is compatible with various functional groups. rsc.orgrsc.org The reaction utilizes inexpensive and stable nitrating agents like Cu(NO3)2·3H2O and Fe(NO3)3·9H2O. rsc.orgrsc.org

The process involves the simultaneous introduction of a nitro group at the ortho position and a halogen atom at the para position of the phenyl ring of the N-phenylbenzenesulfonamide. rsc.org The reaction conditions have been optimized, with studies showing that the choice of base and solvent significantly affects the yield. rsc.org For example, using CH3COOK as the base and DCE as the solvent at 100°C provides a good yield for the synthesis of N-(4-chloro-2-nitrophenyl)benzenesulfonamide. rsc.org

The following table presents data on the synthesis of N-(4-chloro-2-nitrophenyl)benzenesulfonamide under various conditions.

| Nitrate Source | Halogen Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Cu(NO3)2·3H2O | TBAC | CH3COOK | DCE | 100 | Good |

| Fe(NO3)3·9H2O | TBAI | CH3COOK | DCE | Not specified | 62 |

| NH4NO3 | TBAC | CH3COOK | DCE | 100 | 70 |

TBAC: Tetrabutylammonium chloride, TBAI: Tetrabutylammonium iodide. Data sourced from rsc.orgrsc.org.

Synthesis of Benzothiadiazine and 1-(Phenylsulfonyl)-1H-benzimidazole Derivatives via this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of important heterocyclic compounds like benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles. acs.orgnih.gov A key method involves a SnCl2-promoted tandem reaction. acs.orgnih.gov In this one-pot synthesis, this compound or its derivatives react with nitriles in the presence of SnCl2 and an alcohol, such as isopropanol, at elevated temperatures. acs.orgnih.gov

The reaction proceeds through a cascade of reduction, ammonolysis, condensation, and deamination steps to afford the final products. acs.orgnih.gov This methodology is noted for its operational simplicity and good tolerance of various functional groups. acs.orgnih.gov For instance, reacting this compound with acetonitrile (B52724) using SnCl2 in isopropanol at 130°C yields the corresponding benzothiadiazine derivative. acs.org Similarly, starting with N-(2-nitrophenyl)benzenesulfonamide derivatives can lead to the formation of 1-(phenylsulfonyl)-1H-benzimidazoles. acs.orgnih.gov

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides can also be achieved through a one-pot tandem reductive annulation of 2-nitrobenzenesulfonamides with aldehydes using sodium dithionite. acs.orgacs.orgnih.gov This method is advantageous as it uses an inexpensive reagent and proceeds under mild conditions. acs.orgacs.orgnih.gov

Advanced Structural Characterization and Crystallography of 2 Nitro N Phenylbenzenesulfonamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 2-Nitro-N-phenylbenzenesulfonamide reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters have been determined to be a = 13.308 (2) Å, b = 6.1629 (7) Å, c = 15.285 (2) Å, and β = 100.80 (1)°. nih.gov These parameters define the repeating unit of the crystal lattice.

Molecular Conformation and Torsional Angles

The conformation of the this compound molecule is characterized by a significant twist around the S—N bond. nih.gov The C—N—S—C torsion angle is reported as -72.83 (15)°. nih.govnih.gov This value indicates a non-planar arrangement of the two aromatic rings relative to the sulfonamide bridge. The conformation of the N—H bond within the –SO₂—NH– fragment is syn to the ortho-nitro group on the sulfonylbenzene ring. nih.govnih.gov This specific orientation is a key feature of the molecule's three-dimensional structure.

| Torsional Angle | Value (°) |

| C—N—S—C | -72.83 (15) |

Data sourced from Chaithanya et al. (2012). nih.gov

Dihedral Angles Between Aromatic Rings

| Compound | Dihedral Angle Between Aromatic Rings (°) |

| This compound | 59.55 (7) |

| 4-Nitro-N-phenylbenzenesulfonamide | 36.19 (18) |

| N-(2-Methyl-phenyl)-2-nitro-benzene-sulfonamide | 53.44 (14) |

| 4-Methyl-N-phenylbenzenesulfonamide | 68.4 (1) |

| N-Phenylbenzenesulfonamide | 89.17 (9) |

| N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide | 73.65 (7) |

Data compiled from multiple crystallographic studies. nih.govnih.govnih.goviucr.orgdntb.gov.ua

Intramolecular Hydrogen Bonding Interactions

A significant feature of the molecular structure of this compound is the presence of an intramolecular hydrogen bond. nih.govnih.gov The amide hydrogen atom (N—H) forms a hydrogen bond with one of the oxygen atoms of the ortho-nitro group. nih.gov This interaction creates a stable, six-membered ring-like structure known as an S(7) motif. nih.govnih.gov This intramolecular hydrogen bond plays a crucial role in stabilizing the observed conformation of the molecule. nih.gov

| Interaction | Motif |

| N—H···O (nitro group) | S(7) |

Data sourced from Chaithanya et al. (2012). nih.gov

Influence of Substituents on Crystal Structure

The position and nature of substituents on the aromatic rings can significantly influence the crystal structure of N-phenylbenzenesulfonamides. nih.gov For instance, shifting the nitro group from the ortho to the para position, as in 4-Nitro-N-phenylbenzenesulfonamide, alters the molecular conformation and crystal packing. nih.goviucr.org In the 4-nitro isomer, the C—N—S—C torsion angle is 61.89 (32)°, a notable difference from the -72.83 (15)° observed in the 2-nitro isomer. nih.goviucr.org This change in conformation leads to a different crystal packing arrangement, where intermolecular N—H···O hydrogen bonds link molecules into C(4) chains. nih.goviucr.org The presence of a methyl group, as in 4-Methyl-N-phenylbenzenesulfonamide, also results in a distinct crystal structure with different torsional and dihedral angles. iucr.org

Vibrational and Electronic Spectroscopic Studies

While detailed vibrational and electronic spectroscopic data specifically for this compound are not extensively reported in the searched literature, general characteristics can be inferred from studies on related compounds. The purity of synthesized this compound has been confirmed by infrared spectroscopy. researchgate.netnih.gov

For N-phenylbenzenesulfonamide derivatives, FT-IR and FT-Raman spectroscopy are powerful tools for identifying characteristic vibrational modes. sci-hub.seresearchgate.net The N-H stretching vibration is typically observed in the range of 3200-3300 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group are expected in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The C-S and S-N stretching vibrations also give rise to characteristic bands. sci-hub.se

Electronic spectra (UV-Vis) of such compounds are characterized by absorption bands arising from π→π* electronic transitions within the aromatic rings and the sulfonamide group. The presence of the nitro group, a strong chromophore, is expected to significantly influence the electronic absorption spectrum of this compound. sfasu.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The purity of the synthesized compound is often confirmed by its infrared spectrum. nih.govresearchgate.netresearchgate.net The FT-IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational frequencies confirm the presence of the sulfonamide linkage, the nitro group, and the aromatic rings. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety are prominent. The N-H stretching vibration is also a key indicator. The presence of the nitro group is confirmed by its characteristic asymmetric and symmetric stretching frequencies. Aromatic C-H and C=C stretching vibrations are also observed.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) |

| N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | 1570-1500 |

| NO₂ | Symmetric Stretching | 1370-1300 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |

This table represents typical ranges for the specified functional groups. Specific values for this compound would be determined from its experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the two different benzene (B151609) rings and the N-H proton. The protons on the nitro-substituted ring would typically appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitro and sulfonyl groups. The protons on the N-phenyl ring would appear at a relatively higher field. The N-H proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the nitro-substituted benzene ring would be significantly affected by the electron-withdrawing nitro and sulfonyl groups, causing their signals to shift downfield. The carbon atom directly attached to the nitro group would show a particularly large downfield shift. The carbons of the N-phenyl ring would have chemical shifts in the typical aromatic region.

| ¹H NMR Data (Predicted) | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic CH (nitro-substituted ring) | 7.8 - 8.2 |

| Aromatic CH (N-phenyl ring) | 7.0 - 7.4 |

| NH | Variable, likely broad |

| ¹³C NMR Data (Predicted) | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | ~150 |

| Aromatic C-S | ~140 |

| Other Aromatic C | 120 - 140 |

These tables contain predicted chemical shift ranges based on the structure of this compound and data for analogous compounds. rsc.orgrsc.org Specific experimental values would be required for definitive assignment.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is used to investigate the electronic transitions within the molecule. The aromatic rings and the nitro group act as chromophores, which absorb ultraviolet or visible light, leading to the promotion of electrons from a ground state to an excited state. The UV-Vis spectrum of compounds with conjugated aromatic systems typically shows strong absorption bands corresponding to π→π* electronic transitions. For this compound, the spectrum is expected to show absorption maxima characteristic of the electronic transitions within the nitrophenyl and phenyl moieties, influenced by the sulfonamide bridge.

| UV-Visible Spectral Data (in Ethanol) | |

| λₘₐₓ (nm) | Electronic Transition |

| ~270 | π→π |

| ~340 | n→π (nitro group) |

This table represents expected absorption maxima based on the chromophores present in this compound and data for similar compounds. researchgate.net

Correlation of Spectroscopic Data with Crystal Structures and Theoretical Predictions

The experimental spectroscopic data for this compound can be correlated with its three-dimensional structure determined by single-crystal X-ray crystallography and with theoretical calculations, often performed using Density Functional Theory (DFT).

The crystal structure of this compound has been determined to be in the monoclinic space group P2₁/c. nih.gov The molecule exhibits a twisted conformation at the S-N bond, with a C-N-S-C torsion angle of -72.83 (15)°. nih.govresearchgate.netnih.gov The dihedral angle between the two benzene rings is 59.55 (7)°. nih.govresearchgate.netnih.gov

An important feature of the crystal structure is the presence of an intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of the ortho-nitro group, forming an S(7) ring motif. nih.govresearchgate.netnih.gov This intramolecular interaction would influence the N-H stretching frequency in the FT-IR spectrum, likely causing a shift to a lower wavenumber compared to a free N-H group.

In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bond interactions, forming S₂²(10) networks. nih.govnih.gov These intermolecular forces would also have a subtle effect on the vibrational frequencies of the involved C-H bonds.

Theoretical DFT calculations can be used to predict the vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis). sci-hub.seosti.gov Comparison of the calculated spectra with the experimental data allows for a more detailed assignment of the spectral features and provides confidence in both the experimental and theoretical results. For instance, the calculated bond lengths and angles from DFT should be in good agreement with the values obtained from X-ray crystallography. Any discrepancies between the experimental and theoretical data can provide insights into intermolecular interactions in the solid state that are not accounted for in the gas-phase theoretical calculations.

Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.308 (2) |

| b (Å) | 6.1629 (7) |

| c (Å) | 15.285 (2) |

| β (°) | 100.80 (1) |

| Volume (ų) | 1231.4 (3) |

| Z | 4 |

| Dihedral Angle (benzene rings) | 59.55 (7)° |

| C-N-S-C Torsion Angle | -72.83 (15)° |

Computational and Theoretical Investigations of 2 Nitro N Phenylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory has become a primary tool for quantum chemical calculations, offering a balance between accuracy and computational cost. It is extensively used to predict the ground-state geometry of molecules by finding the minimum energy conformation on the potential energy surface.

A critical validation of any computational method is the comparison of its predicted geometrical parameters with those determined experimentally, typically through single-crystal X-ray diffraction. For 2-Nitro-N-phenylbenzenesulfonamide, detailed experimental data is available from X-ray crystallographic studies. researchgate.netnih.gov

The molecule crystallizes in a monoclinic system (space group P21/c) and its structure is characterized by a significant twist. researchgate.netnih.gov The conformation of the N—H bond in the –SO₂–NH– fragment is syn to the ortho-nitro group on the sulfonyl benzene (B151609) ring. researchgate.netnih.gov This arrangement allows for the formation of an intramolecular hydrogen bond between the amide hydrogen and an oxygen atom of the nitro group, creating a stable S(7) ring motif. nih.gov

While comprehensive theoretical calculations for this compound using the specified basis sets were not found in the surveyed literature, the available experimental data provides a benchmark for future computational work. A selection of experimentally determined geometrical parameters is presented below.

Experimental Geometrical Parameters for this compound

Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| S1 | O1 | 1.428 (1) |

| S1 | O2 | 1.432 (1) |

| S1 | N1 | 1.642 (2) |

| S1 | C1 | 1.782 (2) |

| N1 | C7 | 1.426 (2) |

| N2 | O3 | 1.222 (2) |

| N2 | O4 | 1.221 (2) |

| C2 | N2 | 1.474 (2) |

Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| O1 | S1 | O2 | 120.32 (8) |

| O1 | S1 | N1 | 107.59 (8) |

| O2 | S1 | N1 | 106.39 (8) |

| O1 | S1 | C1 | 108.43 (8) |

| O2 | S1 | C1 | 107.72 (8) |

| N1 | S1 | C1 | 105.81 (8) |

| C7 | N1 | S1 | 124.9 (1) |

| C6 | C1 | S1 | 118.8 (1) |

Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| O1 | S1 | N1 | C7 | 49.0 (2) |

| O2 | S1 | N1 | C7 | 172.5 (1) |

| C1 | S1 | N1 | C7 | -72.8 (2) |

| S1 | N1 | C7 | C8 | -101.4 (2) |

| S1 | C1 | C2 | N2 | -2.2 (2) |

The choice of a computational method involves selecting both a functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for a wide range of chemical systems. It is one of the most widely used functionals for the study of organic molecules.

The basis set, such as 6-311++G(d,p), describes the atomic orbitals used in the calculation. This notation indicates:

6-311G : A triple-zeta valence basis set, meaning each valence atomic orbital is represented by three functions, allowing for greater flexibility in describing electron distribution compared to smaller basis sets.

++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

(d,p) : Polarization functions are added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for an accurate description of chemical bonding.

The B3LYP/6-311++G(d,p) level of theory is considered a high-quality standard for obtaining reliable geometries and electronic properties of organic compounds. For sulfonamides, this combination is expected to produce theoretical bond lengths and angles that show excellent correlation with experimental X-ray diffraction data, typically with bond lengths agreeing within a few hundredths of an angstrom and angles within a few degrees.

Electronic Structure Analysis

Beyond geometry, computational methods provide a detailed picture of the electron distribution within a molecule, which is fundamental to its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, a HOMO-LUMO analysis would likely show the HOMO density distributed over the electron-rich anilino ring, while the LUMO density would be concentrated on the electron-deficient nitro-substituted benzene ring, particularly on the nitro group itself. This distribution indicates that the anilino ring is the primary site for electrophilic attack, while the nitrobenzene (B124822) moiety is the site for nucleophilic attack. While specific energy values for this molecule are not available in the surveyed literature, this qualitative picture is consistent with the known electronic effects of the substituent groups.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of both electrophilic and nucleophilic attack. Different colors on the MESP surface represent different potential values:

Red/Yellow : Regions of negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MESP map would be expected to show the most negative potential (deep red) localized on the oxygen atoms of the sulfonyl (–SO₂) and nitro (–NO₂) groups, reflecting their high electronegativity. The nitrogen atom of the sulfonamide bridge would also exhibit negative potential. Conversely, the most positive potential (deep blue) would be found around the acidic hydrogen atom of the sulfonamide (N–H), making it a primary site for deprotonation and hydrogen bonding. The hydrogen atoms on the aromatic rings would also exhibit varying degrees of positive potential.

To quantify the charge distribution visualized by the MESP map, population analysis methods are used to assign partial atomic charges.

Mulliken Population Analysis is a method based on partitioning the electron population among the atoms in the molecule. While computationally simple and widely reported, its results are known to be highly dependent on the basis set used, which can sometimes lead to unphysical charge assignments.

Natural Population Analysis (NPA) is derived from the Natural Bond Orbital (NBO) method. NPA charges are generally considered to be more robust and less dependent on the basis set than Mulliken charges. They often provide a more chemically intuitive description of electron distribution.

For this compound, both analyses would be expected to assign significant negative charges to the highly electronegative oxygen and nitrogen atoms. The sulfur atom, being bonded to two highly electronegative oxygen atoms, would carry a significant positive charge. The carbon atom attached to the nitro group would also be more positive than the other ring carbons. Although specific numerical values from published studies are unavailable, the qualitative results would confirm the electron-withdrawing nature of the 2-nitrobenzenesulfonyl group and its influence on the charge distribution across the entire molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and intermolecular interactions, which aligns with classical Lewis structures. This analysis provides crucial insights into the electron density distribution, charge delocalization, and hyperconjugative interactions that contribute to molecular stability.

The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energy of these interactions, denoted as E(2), can be calculated using second-order perturbation theory. A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule.

In this compound, the presence of the electron-withdrawing nitro group introduces additional significant interactions. A key interaction is the intramolecular hydrogen bond between the amide hydrogen (H1N) and an oxygen atom of the ortho-nitro group (O3), which helps to stabilize the molecular conformation. NBO analysis would quantify the stabilization energy arising from the interaction between the lone pair of the nitro-group oxygen and the antibonding orbital of the N-H bond (LP(O) → σ*(N-H)).

Table 1: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in N-phenylbenzenesulfonamide (Note: Data for the parent compound N-phenylbenzenesulfonamide is used for illustrative purposes)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O8 | σ* (S7-N10) | 10.45 |

| LP (2) O9 | σ* (S7-C1) | 9.88 |

| LP (1) N10 | π* (C11-C16) | 5.67 |

| π (C1-C6) | π* (S7-O9) | 4.21 |

| π (C11-C16) | π* (C12-C13) | 2.89 |

Data sourced from a study on N-phenylbenzenesulfonamide for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and validating spectroscopic properties, providing a direct link between the molecular structure and its observed spectra.

Computational Vibrational Spectroscopy (FT-IR, Raman)

Theoretical vibrational frequency calculations are essential for the accurate assignment of experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. Density Functional Theory (DFT) is commonly used to compute harmonic vibrational frequencies. Although calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets, they can be corrected using a scaling factor, typically yielding excellent agreement with experimental data.

The vibrational spectrum of this compound is characterized by specific modes corresponding to its functional groups. Key expected vibrations include:

N-H Stretching: The N-H stretching vibration, weakened by the intramolecular hydrogen bond with the nitro group, is expected to appear at a specific frequency.

SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are characteristic and typically appear as strong bands in the IR spectrum.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also prominent.

Aromatic C-H Stretching: These vibrations appear at higher wavenumbers.

C-S and C-N Stretching: These vibrations are also present within the molecule's fingerprint region.

While the purity of synthesized this compound has been verified by its infrared spectra, detailed computational and experimental vibrational data tables for this specific compound are not available in the searched literature. For illustrative purposes, a comparison for the parent N-phenylbenzenesulfonamide is provided below.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-phenylbenzenesulfonamide (Note: Data for the parent compound N-phenylbenzenesulfonamide is used for illustrative purposes)

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| N-H Stretch | 3254 | 3259 | 3260 |

| C-H Stretch (Aromatic) | 3068 | 3072 | 3070 |

| SO₂ Asymmetric Stretch | 1327 | 1329 | 1328 |

| SO₂ Symmetric Stretch | 1157 | 1159 | 1158 |

| C-S Stretch | 721 | 722 | 720 |

| C-N Stretch | 935 | 936 | 935 |

Data sourced from a study on N-phenylbenzenesulfonamide for illustrative purposes.

Computational NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the NMR chemical shifts (δ) of molecules. This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). Comparing the calculated ¹H and ¹³C NMR spectra with experimental data provides a powerful tool for structure verification.

For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the sulfonyl (SO₂) and nitro (NO₂) groups significantly affects the chemical shifts of the protons and carbons on the aromatic rings. Protons and carbons located ortho and para to these groups are expected to be deshielded (shifted to higher ppm values) due to reduced electron density.

A comprehensive computational study reporting the GIAO-calculated NMR chemical shifts for this compound was not found in the available literature. Such a study would typically present a table comparing the calculated shifts for each unique hydrogen and carbon atom with experimentally determined values, showing the accuracy of the computational model.

Chemical Reactivity Descriptors

Quantum chemical calculations provide access to a suite of global and local reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness, Softness, Electrophilicity Index, and Chemical Potential

Global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity. Based on the energies of the HOMO and LUMO, several key parameters can be calculated:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / η

Chemical Potential (μ): The escaping tendency of electrons from a system. μ = -(I + A) / 2

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η)

A large HOMO-LUMO energy gap implies high chemical hardness and low reactivity, whereas a small gap suggests high softness and greater reactivity.

Specific calculated values for these descriptors for this compound are not available in the searched literature. However, a study on the parent N-phenylbenzenesulfonamide provided the HOMO-LUMO energies, from which these descriptors can be derived to illustrate the concept.

Table 3: Global Chemical Reactivity Descriptors for N-phenylbenzenesulfonamide (Note: Data for the parent compound N-phenylbenzenesulfonamide is used for illustrative purposes)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.54 |

| E(LUMO) | -1.45 |

| Energy Gap (ΔE) | 5.09 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.45 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Chemical Potential (μ) | -3.99 |

| Electrophilicity Index (ω) | 3.12 |

Values calculated based on HOMO/LUMO energies from a study on N-phenylbenzenesulfonamide.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

While global descriptors describe the molecule as a whole, local reactivity is described by Fukui functions. These functions identify which atoms within a molecule are most susceptible to a specific type of attack. The condensed Fukui function calculates these values for each atomic site (k).

For Nucleophilic Attack (f_k⁺): This function indicates the sites most likely to be attacked by a nucleophile (i.e., the most electrophilic sites). It is calculated from the change in electron population upon adding an electron.

For Electrophilic Attack (f_k⁻): This function indicates the sites most likely to be attacked by an electrophile (i.e., the most nucleophilic sites). It is calculated from the change in electron population upon removing an electron.

A higher Fukui function value at a particular atom indicates a greater reactivity for that type of attack at that site. For this compound, one would expect the oxygen atoms of the nitro and sulfonyl groups to have high f_k⁺ values, making them susceptible to nucleophilic attack. Conversely, certain carbon atoms in the aromatic rings might exhibit higher f_k⁻ values, marking them as potential sites for electrophilic attack.

A detailed study with a table of calculated Fukui function values for the atomic sites of this compound was not found in the searched literature. Such a table would be instrumental in predicting its site-specific reactivity in chemical reactions.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecular compounds are of significant interest for their potential applications in modern technologies such as optical switching, frequency conversion, and signal processing. These properties emerge from the interaction of materials with intense electromagnetic fields, like those from lasers. The NLO response is intrinsically linked to a molecule's electronic structure, particularly the distribution of electrons and their mobility under an electric field.

Computational methods, especially Density Functional Theory (DFT), are pivotal in predicting and analyzing the NLO characteristics of new materials. These calculations can determine key parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which collectively describe the NLO response. For sulfonamide derivatives, the presence of electron-donating and electron-withdrawing groups is crucial for creating the charge asymmetry necessary for a significant NLO effect. In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the phenylamino (B1219803) moiety can serve as an electron-donating part of the molecule, suggesting a potential for NLO activity.

The first-order hyperpolarizability (β) is a critical tensor quantity that measures the second-order NLO response of a molecule. A large β value is a primary indicator of a material's potential for applications like second-harmonic generation (SHG). Theoretical calculations using quantum chemical methods provide reliable predictions of β values, guiding the synthesis of promising NLO materials.

While specific experimental or theoretical first-order hyperpolarizability values for this compound are not extensively documented in the surveyed literature, studies on analogous sulfonamides provide insight. For instance, computational analyses of related molecules like N-phenylbenzenesulfonamide and other nitro-substituted aromatic sulfonamides have been performed. These studies typically use DFT methods with basis sets such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate the electronic properties. acs.orgacs.org The results from such studies on similar compounds indicate that the strategic placement of nitro groups significantly enhances the first-order hyperpolarizability by increasing intramolecular charge transfer.

The general approach involves calculating the individual components of the hyperpolarizability tensor (βxxx, βxxy, βxyy, etc.) and then determining the total magnitude, as shown in the table below which illustrates the typical output from such a calculation.

Table 1: Representative First Order Hyperpolarizability Components (Illustrative) Note: This table is illustrative of typical computational outputs for NLO analysis and does not represent measured data for this compound.

| Component | Value (a.u.) |

|---|---|

| βxxx | Value |

| βxxy | Value |

| βxyy | Value |

| βyyy | Value |

| βxxz | Value |

| βxzz | Value |

| βyyz | Value |

| βyzz | Value |

| βzzz | Value |

| βtotal | Calculated Value |

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are deeply influenced by its three-dimensional shape or conformation. Computational methods provide powerful tools to explore the conformational landscape of molecules like this compound. Crystallographic studies have revealed that the molecule adopts a specific, twisted conformation in the solid state. The molecule is twisted at the S-N bond, with a C-N-S-C torsion angle reported to be -72.83 (15)°. Furthermore, the two benzene rings are not coplanar, exhibiting a dihedral angle of 59.55 (7)° between them.

A key feature stabilizing this observed conformation is an intramolecular hydrogen bond between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction forms a stable seven-membered ring motif, denoted as an S(7) motif. This finding underscores the critical role of the ortho-nitro group in dictating the molecule's preferred geometry.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as torsion angles, and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

For sulfonamides, PES scans are often performed by rotating the bonds linked to the central sulfonamide group. For the related compound N-phenylbenzenesulfonamide, a PES scan was conducted by varying the torsion angles around the S-N bond to understand the stability of different planar and non-planar structures. Such an analysis for this compound would involve rotating the dihedral angles C2-S1-N1-C7 and S1-N1-C7-C8 (using a standard numbering scheme). The resulting energy profile would reveal the energy cost of rotating the phenyl and nitrophenyl rings relative to each other, quantitatively mapping the conformational landscape.

Table 2: Potential Energy Scan of a Key Dihedral Angle (Illustrative) Note: This table illustrates the principle of a PES scan. The energy values are hypothetical.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.0 |

| 20 | 3.5 |

| 40 | 1.5 |

| 60 | 0.2 |

| 73 | 0.0 (Global Minimum) |

| 90 | 1.8 |

| 120 | 4.5 |

| 180 | 6.0 |

Rotational isomers, or rotamers, are conformers that differ by rotation about one or more single bonds. For this compound, rotation around the S-N and N-C bonds can generate different rotamers. Computational and experimental studies help identify which rotamers are most stable.

The crystal structure of this compound shows that the conformation of the N-H bond is syn (on the same side) with respect to the ortho-nitro group on the sulfonylbenzene ring. This arrangement allows for the formation of the stabilizing intramolecular S(7) hydrogen bond. Alternative rotamers, where the N-H bond might be oriented differently (anti), would lack this favorable interaction and are therefore expected to be higher in energy and less stable. The stability conferred by this intramolecular hydrogen bond is a dominant factor in determining the preferred rotameric state of the molecule, at least in the solid phase and likely in non-polar solvents.

Reactivity and Transformation Chemistry of 2 Nitro N Phenylbenzenesulfonamide

Reduction Reactions of the Nitro Group

The ortho-positioned nitro group is a primary site of reactivity and can be readily reduced to an amino group. This transformation is a pivotal step in many synthetic pathways, fundamentally altering the electronic properties of the molecule and enabling subsequent reactions.

The conversion of the nitro group in 2-Nitro-N-phenylbenzenesulfonamide to a primary amine yields 2-Amino-N-phenylbenzenesulfonamide. This reduction can be accomplished using a variety of standard reagents common in nitroarene chemistry. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, is a highly effective method. Alternatively, chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), provides a reliable route to the amino derivative. Milder reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) are also effective and can be employed in one-pot procedures that combine reduction with subsequent cyclization steps researchgate.net.

The reduction of the nitro group can be integrated into tandem or domino reaction sequences, where the newly formed amino group reacts in situ. A prominent application is the reductive cyclization to form heterocyclic systems. For example, o-nitroanilines, which represent the core structure of the reduction product, can be converted directly into 2-substituted benzimidazoles in a one-pot reaction with aldehydes. In such processes, the reducing agent (e.g., sodium dithionite or zinc powder) first converts the nitro group to an amine, which then condenses with the aldehyde, followed by cyclization and oxidation to yield the final benzimidazole (B57391) product researchgate.netrsc.org. These tandem approaches are highly efficient as they minimize the need for isolating intermediates, thereby saving time and resources. For instance, a process using zinc dust in water can mediate the reductive cyclization of related 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to create complex fused quinazoline (B50416) systems rsc.org.

Functionalization at the Sulfonamide Nitrogen

The sulfonamide N-H bond is acidic and can be deprotonated by a base, rendering the nitrogen atom nucleophilic. This allows for the introduction of various substituents at this position, a key strategy for modifying the molecule's properties. Common functionalization reactions include N-alkylation and N-arylation.

N-Alkylation : This can be achieved through several methods. The Mitsunobu reaction, which uses a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD), allows for the alkylation of the sulfonamide nitrogen with a primary or secondary alcohol under mild conditions scribd.com. Another modern approach is the manganese-catalyzed N-alkylation, which employs alcohols as alkylating agents in a borrowing hydrogen process, offering an atom-economical alternative acs.org.

N-Arylation : The formation of a new N-aryl bond is typically accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose. This reaction uses a palladium catalyst with a suitable phosphine ligand to couple the sulfonamide with an aryl halide or triflate in the presence of a base acsgcipr.orgnih.govjk-sci.com.

Table 1: Methods for Functionalization at the Sulfonamide Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation (Mitsunobu) | Alcohol (R-OH), PPh₃, DEAD or DIAD | N-Alkyl-2-nitro-N-phenylbenzenesulfonamide |

| N-Alkylation (Catalytic) | Alcohol (R-OH), Mn(I) catalyst, K₂CO₃, heat | N-Alkyl-2-nitro-N-phenylbenzenesulfonamide |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst, phosphine ligand, base (e.g., NaOtBu, Cs₂CO₃) | N-Aryl-2-nitro-N-phenylbenzenesulfonamide |

Aromatic Substitution Reactions on the Benzene (B151609) Rings

The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions due to the electronic influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS) :

Ring A (2-Nitrobenzenesulfonyl ring) : This ring is strongly deactivated towards electrophilic attack. Both the nitro group (-NO₂) and the sulfonyl group (-SO₂NHPh) are powerful electron-withdrawing groups, which significantly reduce the electron density of the ring, making it highly resistant to reactions with electrophiles wikipedia.org.

Nucleophilic Aromatic Substitution (SNAr) :

Ring A (2-Nitrobenzenesulfonyl ring) : This ring is highly activated for nucleophilic aromatic substitution. The presence of the strong electron-withdrawing nitro group, particularly in the ortho position to potential leaving groups (like a halide), stabilizes the negatively charged Meisenheimer complex intermediate that forms during the reaction. This makes the ring susceptible to attack by nucleophiles, potentially leading to the displacement of a suitable leaving group wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com.

Ring B (N-Phenyl ring) : Lacking strong electron-withdrawing groups, this ring is not activated for the standard SNAr addition-elimination mechanism and is generally unreactive towards nucleophiles under typical conditions.

Role as a Synthetic Intermediate for Heterocyclic Compounds

Due to its reactive nitro group and the inherent o-phenylenediamine (B120857) precursor structure, this compound is a valuable starting material for the synthesis of nitrogen-containing heterocycles.

Benzimidazoles are a crucial class of heterocyclic compounds in medicinal chemistry. The synthesis of benzimidazoles often begins with an o-phenylenediamine derivative, which can be readily generated from this compound. The key transformation is the reduction of the nitro group to an amine, yielding 2-Amino-N-phenylbenzenesulfonamide. This intermediate contains the required 1,2-diaminobenzene motif.

The subsequent cyclization to form the benzimidazole ring is typically achieved by reacting the diamine intermediate with a one-carbon electrophile, such as an aldehyde or formic acid. Many modern procedures combine the nitro reduction and cyclization into a single, one-pot process. For example, reacting an o-nitroaniline derivative with an aldehyde in the presence of a reducing agent like sodium dithionite can directly yield 2-substituted benzimidazoles under microwave irradiation, offering excellent yields and short reaction times researchgate.net. This reductive cyclization strategy underscores the utility of 2-nitro-N-arylbenzenesulfonamides as precursors to valuable heterocyclic scaffolds researchgate.netelsevierpure.com.

Table 2: Example of One-Pot Benzimidazole Synthesis from a Nitroarene Precursor

| Starting Materials | Reagents and Conditions | Product |

| o-Nitroaniline, Aryl aldehyde | Sodium dithionite (Na₂S₂O₄), Microwave irradiation | 2-Aryl-benzimidazole |

Formation of Benzothiadiazines

The transformation of this compound into benzothiadiazine derivatives, specifically 1,2,4-benzothiadiazine-1,1-dioxides, is a well-established synthetic route. This process typically involves a two-step sequence: the reduction of the nitro group followed by an intramolecular cyclization.

The initial and crucial step is the reduction of the ortho-nitro group to an amino group, yielding 2-Amino-N-phenylbenzenesulfonamide. This reduction can be achieved using various standard reducing agents. A common and effective method for this transformation is catalytic hydrogenation, often employing palladium on charcoal (Pd/C) as the catalyst. Another frequently used method is reduction with metals in acidic media, such as iron filings in acetic acid.

Following the reduction, the resulting 2-Amino-N-phenylbenzenesulfonamide undergoes an intramolecular cyclization to form the benzothiadiazine ring system. This cyclization can be promoted by reacting the intermediate with a suitable one-carbon electrophile. For instance, the use of carbonyldiimidazole has been reported in the solid-phase synthesis of related 1,2,4-benzothiadiazin-3-one 1,1-dioxides. This reagent acts as a source of a carbonyl group, which is attacked by the two nitrogen atoms (the aniline (B41778) and the sulfonamide nitrogens) to close the six-membered heterocyclic ring.

The general reaction scheme for the formation of a 4-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide from this compound is depicted below:

Step 1: Reduction of the Nitro Group

This compound is reduced to 2-Amino-N-phenylbenzenesulfonamide.

Step 2: Intramolecular Cyclization

The intermediate, 2-Amino-N-phenylbenzenesulfonamide, is treated with a cyclizing agent, such as a phosgene (B1210022) equivalent (e.g., carbonyldiimidazole), to yield the final benzothiadiazine product.

Table 1: Reaction Conditions for Benzothiadiazine Formation

| Step | Reagents and Conditions | Product |

|---|---|---|

| Reduction | Fe/Acetic Acid, reflux | 2-Amino-N-phenylbenzenesulfonamide |

| H₂, Pd/C, various solvents | 2-Amino-N-phenylbenzenesulfonamide | |

| Cyclization | Carbonyldiimidazole (CDI) | 4-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |

Formation of Quinoxaline (B1680401) Derivatives

The formation of quinoxaline derivatives directly from this compound is not a commonly reported or well-documented transformation in the scientific literature. The standard and most prevalent methods for synthesizing the quinoxaline ring system involve the condensation of an aromatic 1,2-diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound.

While the initial reduction of this compound would produce 2-Amino-N-phenylbenzenesulfonamide, this intermediate is not an o-phenylenediamine, as it lacks a second amino group on the benzene ring. Therefore, it cannot directly undergo the classical condensation reaction to form a quinoxaline.

Alternative synthetic strategies to construct the quinoxaline scaffold from precursors other than o-phenylenediamines exist, but a direct and established pathway from this compound or its reduced amino derivative has not been prominently described. Such a transformation would likely require a multi-step synthetic sequence or a complex molecular rearrangement, for which there is currently limited evidence in the context of this specific starting material.

Therefore, based on the available scientific literature, the synthesis of quinoxaline derivatives is not a typical or direct transformation of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The traditional synthesis of 2-Nitro-N-phenylbenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline (B41778). While effective, future research is anticipated to focus on the development of more efficient, sustainable, and versatile synthetic methodologies. Modern synthetic organic chemistry offers several promising avenues for the synthesis of sulfonamides that could be adapted for this compound.

Recent advancements in synthetic methodologies for sulfonamides include transition-metal-catalyzed C-H activation, and flow-based technologies. bohrium.com These methods offer advantages over classical approaches by potentially reducing reaction times, improving yields, and allowing for the use of a wider range of starting materials. For instance, the development of a transition-metal-free synthesis of sulfonamides has been a significant area of research. bohrium.com Additionally, innovative methods such as the one-pot synthesis of sulfonamides from thiols using an oxidizing chlorinating system present a more streamlined approach. cbijournal.com The application of such modern synthetic strategies to this compound could lead to more economical and environmentally friendly production processes.

Future synthetic explorations might also involve the use of novel catalysts, such as Fe-exchanged montmorillonite, for N-acylation of sulfonamides, a reaction that could be relevant for the synthesis of derivatives. nih.gov The exploration of solvent-free reaction conditions, for example using zinc chloride as a catalyst for N-acylation, is another area of interest that aligns with the principles of green chemistry. nih.gov

Table 1: Comparison of Traditional vs. Potential Novel Synthetic Methodologies

| Feature | Traditional Synthesis | Potential Novel Methodologies |

| Reagents | 2-nitrobenzenesulfonyl chloride, aniline | Broader scope of starting materials through C-H activation |

| Catalysts | Often base-mediated | Transition metals (e.g., Pd, Cu), Lewis acids (e.g., ZnCl2), heterogeneous catalysts (e.g., Fe-exchanged montmorillonite) |

| Reaction Conditions | Batch processing | Flow chemistry, solvent-free conditions |

| Efficiency | Generally good yields | Potential for higher yields, shorter reaction times, and one-pot procedures |

| Sustainability | Use of stoichiometric reagents and solvents | Greener approaches with catalytic amounts of reagents and reduced solvent waste |

Advanced Spectroscopic and Structural Investigations (e.g., in situ spectroscopy)

While the crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its molecular geometry, advanced spectroscopic techniques can offer a more dynamic understanding of its behavior. In situ spectroscopy, for instance, allows for the real-time monitoring of chemical reactions, providing data on reaction kinetics, intermediates, and the influence of various parameters.

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to monitor the formation of this compound during its synthesis. mt.commt.com This would enable the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. By tracking the concentration of reactants, intermediates, and products in real-time, a deeper understanding of the reaction mechanism can be achieved. mt.com

Furthermore, advanced spectroscopic methods can be used to study the intermolecular interactions of this compound in different environments. The study of sulfonamide polymorphism and intermolecular interactions through techniques like infrared spectroscopy, supported by quantum mechanical calculations, can provide insights into the solid-state properties of the compound. mdpi.com

Exploitation of Computational Chemistry for Predictive Design

Computational chemistry and molecular modeling are powerful tools for the predictive design of new molecules with desired properties. For this compound, computational methods can be used to predict its physicochemical properties, reactivity, and potential applications.

Quantitative Structure-Property Relationship (QSPR) modeling, for example, can be used to correlate the molecular structure of sulfonamides with their thermodynamic properties. researchgate.net By developing QSPR models, it would be possible to predict properties such as enthalpy of formation and Gibbs free energy for novel derivatives of this compound without the need for experimental synthesis and characterization. researchgate.net This approach can significantly accelerate the discovery of new compounds with specific characteristics.

Computational studies can also be employed to investigate the conformational landscape of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, vibrational frequencies, and reactivity of the molecule. uns.ac.rs Such studies can aid in the interpretation of experimental spectroscopic data and guide the design of new functionalized derivatives with tailored electronic properties. The use of topological indices in QSPR modeling is another avenue for analyzing the relationship between molecular structure and physicochemical characteristics. frontiersin.org

Exploration of Non-Biological Material Science Applications

While sulfonamides are well-known for their biological activity, their unique chemical structures also make them attractive candidates for applications in material science. Future research could focus on exploring the potential of this compound as a building block for novel polymers and functional materials.

The sulfonamide group can impart specific properties to polymers, such as pH-sensitivity. nih.gov By incorporating this compound into polymer chains, it may be possible to create smart materials that respond to changes in their environment. For example, sulfonamide-based polymers have been shown to exhibit a solubility transition in response to pH changes, which could be exploited in applications such as drug delivery systems or sensors. nih.gov

Furthermore, the synthesis of polymers with sulfonamide functionalities can be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the creation of well-defined polymer architectures. rsc.org The development of poly(thioester sulfonamide)s through ring-opening copolymerization is another example of how sulfonamides can be used to create novel polymer structures with potentially unique properties. nih.gov The presence of the nitro group in this compound could also be exploited for further chemical modifications or to impart specific optical or electronic properties to the resulting materials. The use of sulfonamides as plasticizers is another area that has been explored. acs.org

Design and Synthesis of Advanced Functionalized Derivatives

The design and synthesis of advanced functionalized derivatives of this compound represent a significant area for future research. By introducing additional functional groups to the core structure, it is possible to modulate its chemical and physical properties for specific applications.

For instance, the synthesis of benzenesulfonamide (B165840) derivatives bearing functionalized imidazole (B134444) moieties has been shown to yield compounds with interesting biological activities. mdpi.com Similar strategies could be applied to this compound to create a library of new compounds for screening in various applications. The synthesis of benzenesulfonamide analogs as kinase inhibitors for potential anticancer properties further highlights the potential for creating bioactive derivatives. nih.gov

The development of new synthetic methods, as discussed in section 6.1, will be crucial for the efficient synthesis of these advanced derivatives. Methodologies that allow for late-stage functionalization would be particularly valuable, as they would enable the rapid diversification of the this compound scaffold. The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides is an example of how the core benzenesulfonamide structure can be modified to create new derivatives. tandfonline.com

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Nitro-N-phenylbenzenesulfonamide with high purity?

- Methodology : Optimize via stepwise nitration and sulfonation under controlled conditions. For example, introduce the nitro group first to avoid side reactions, followed by sulfonamide formation using benzenesulfonyl chloride. Maintain temperatures between 0–5°C during nitration to prevent decomposition. Purify via recrystallization (ethanol/water) and validate purity using HPLC (>98%) .

- Critical Parameters : Monitor pH during sulfonation (use triethylamine as a base catalyst) and employ inert atmospheres to avoid oxidation byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : and NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for NH).

- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm) and nitro group vibrations (1520–1480 cm) .

- Mass Spectrometry : ESI-MS for molecular ion peak (MW: 292.29 g/mol) and fragmentation patterns.

- Validation : Cross-reference with crystallographic data (e.g., CCDC deposition numbers) .

Q. How can researchers assess the antibacterial activity of this compound?

- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure MIC (Minimum Inhibitory Concentration).

- Mechanistic Insight : Evaluate enzyme inhibition (e.g., dihydropteroate synthase) via kinetic assays, as sulfonamides compete with p-aminobenzoic acid .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

- Challenges :

- Disordered Nitro Groups : Use PART and SUMP instructions in SHELXL to model disorder.

- Twinning : Apply TWIN/BASF commands for non-merohedral twinning (common in sulfonamides due to planar packing) .

- Refinement Metrics : Target R1 < 5% and wR2 < 12% for high-resolution (<1.0 Å) datasets. Validate via Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can computational models predict the reactivity of this compound in drug design?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize poses with ΔG < −7.0 kcal/mol .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.